molecular formula C25H28FNO2 B1339719 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate CAS No. 92118-84-8

4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate

Cat. No. B1339719
CAS RN: 92118-84-8
M. Wt: 393.5 g/mol
InChI Key: JHWDKPIJNPJWBS-UHFFFAOYSA-N
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Description

The compound "4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate" is a novel liquid crystal material that has been synthesized for the study of its liquid crystal properties. This compound is part of a broader class of materials known for their ability to exhibit various mesophases, which are states of matter intermediate between solid and liquid. These materials are of significant interest due to their applications in electro-optic display devices and other technologies .

Synthesis Analysis

The synthesis of "4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate" involves the acylation and esterification of 4-alkylcyclohexyl-benzoic acid. The process has been optimized to lay a good foundation for further studies into the performance of liquid crystal materials. The structures of the synthesized products have been confirmed using various analytical techniques such as Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis (EA) .

Molecular Structure Analysis

The molecular structure of "4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate" and related compounds has been extensively studied. The influence of various substituents such as fluorine, chlorine, cyano, and bromine on the liquid-crystal transition temperatures has been systematically investigated. The presence of these substituents can significantly affect the mesomorphic range and stability of the liquid crystal phases . Additionally, the torsion angles between different subunits of the molecule, such as phenyl rings and alkyl or cyclohexyl groups, have been compared, and the impact of substitutions like fluorine has been discussed in terms of molecular packing and short-range ordering within the crystal structures .

Chemical Reactions Analysis

The chemical reactivity of "4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate" can be inferred from studies on similar compounds. The presence of electron-withdrawing groups such as cyano and fluorine atoms can influence the electron donor-acceptor properties of these materials. The electron donor number (DN) and acceptor number (AN*) values have been used to estimate the electron acceptor parameter (KA) and electron donor parameter (KD) values, which are crucial for understanding the interactions of these compounds with other substances .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate" are closely related to its mesomorphic behavior. The compound's transition temperatures, enthalpies of fusion, and the effect of structural variations on these properties have been reported. The mesomorphic properties of the esters and the electrooptic and dynamic parameters of mixtures containing these compounds have been studied, revealing that certain mixtures exhibit higher threshold and saturation voltages, which are important parameters for the performance of liquid crystal displays . The thermal stabilities of the nematic and smectic phases have also been compared with non-fluorinated analogues, providing insights into the material's suitability for various applications .

Scientific Research Applications

Synthesis and Characterization
4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate has been synthesized as a novel liquid crystal compound through reactions of acylation and esterification, starting from 4-alkylcyclohexyl-benzoic acid. The structural integrity of these products was confirmed using IR, 1HNMR, HPLC, and EA techniques, laying a foundational basis for further exploration into liquid crystal material performance (Shen Jin-ping, 2007).

Dielectric Anisotropy and Liquid Crystal Phase Behavior
Research into the synthesis and transition temperatures of fluoro-substituted 4-cyanophenyl and 4-cyanobiphenyl-4′-yl 4-pentyl- and 4-butoxy-benzoates has been conducted to understand the impact of fluoro-substitution on dielectric anisotropy and liquid crystal phase behavior. By synthesizing a series of compounds with varying degrees of fluoro-substitution, insights into the structural features responsible for significant positive values of dielectric anisotropy were gained, contributing to the development of materials with enhanced electro-optical properties (G. W. Gray, M. Hird, D. Lacey, K. Toyne, 1989).

Enhancing Nematic and Smectic Phase Stability
The study on laterally fluorinated trans-cyclohexane-1-carboxylate and benzoate esters synthesized a wide range of compounds to examine the effects of lateral fluoro-substitution on nematic and smectic thermal stabilities. Comparisons of thermal stabilities between fluorophenyl benzoate and trans-cyclohexane-1-carboxylate esters with their non-fluorinated counterparts revealed significant insights into the influence of fluoro-substitution on liquid crystal behavior, providing guidance for the design of materials with desired thermal properties (G. W. Gray, C. Hogg, D. Lacey, 1981).

Electro-Optical and Dielectric Properties
Investigations into the dielectric properties of nematic liquid crystal molecules, including derivatives of 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate, have utilized computational density functional theory (DFT) to explore the effect of electric fields on molecular polarizability. This research highlights the potential of these materials for applications in electro-optical devices, providing a foundation for the development of new liquid crystal displays and related technologies (P. Upadhyay, Mirtunjai Mishra, Ankur Trivedi, J. Kumar, Asheesh Kumar, Devesh Kumar, 2020).

Safety and Hazards

The safety information available indicates that “4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate” may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include wearing protective gloves and eye/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

(4-cyano-3-fluorophenyl) 4-(4-pentylcyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FNO2/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)25(28)29-23-15-14-22(17-27)24(26)16-23/h10-16,18-19H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWDKPIJNPJWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC(=C(C=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20553240
Record name 4-Cyano-3-fluorophenyl 4-(4-pentylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate

CAS RN

92118-84-8
Record name 4-Cyano-3-fluorophenyl 4-(4-pentylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-(trans-4-pentylcyclohexyl)-, 4-cyano-3-fluorophenyl ester
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